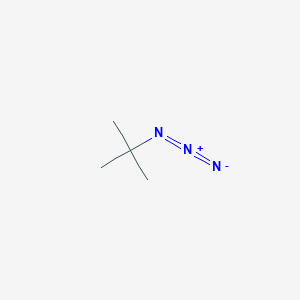

tert-Butyl azide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2,3)6-7-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPVVAJDCXHXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159982 | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-33-4 | |

| Record name | tert-Butyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of tert-Butyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of tert-butyl azide (B81097). The information is intended to serve as a valuable resource for professionals in research, science, and drug development who utilize or are considering the use of this versatile chemical intermediate.

Chemical and Physical Properties

tert-Butyl azide, also known as 2-azido-2-methylpropane, is a colorless liquid at room temperature. It is a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing molecules. However, its utility is accompanied by potential thermal hazards, necessitating a thorough understanding of its properties for safe handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉N₃ | [1][2] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Registry Number | 13686-33-4 | [2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 68-72 °C | [4] |

| Density | Data not available | [4][5][6] |

| Solubility | Predicted to be soluble in nonpolar and weakly polar organic solvents. Sparingly soluble in water. Quantitative data not readily available. | [7] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 1.245 (s, 9H) | [3] |

| ¹³C NMR (CDCl₃) | Estimated δ 25-35 (C(CH₃)₃), 50-60 (C(CH₃)₃). Experimental data not found in the searched literature. | Inferred from[8][9] |

| Infrared (neat) | ν 2950, 2090, 2060, 1360, 1250, 1120 cm⁻¹ | [3] |

Molecular Structure

The structure of this compound is characterized by a bulky tert-butyl group attached to a linear azide functional group. The steric hindrance provided by the tert-butyl group contributes to its relative stability compared to smaller alkyl azides.

Experimental Protocols

Synthesis of this compound

A common and expedient method for the synthesis of this compound involves the reaction of tert-butyl alcohol with sodium azide in the presence of a strong acid, such as sulfuric acid.[3][10]

Caution: This synthesis involves the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive. All steps must be performed with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

-

tert-Butyl alcohol

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly and cautiously add 55 g of concentrated sulfuric acid to 55 g of water with vigorous stirring.

-

Cool the resulting solution to ≤ 5 °C.

-

Slowly add 7.2 g (0.11 mol) of sodium azide to the cooled acid solution over 10 minutes, ensuring the temperature is maintained at ≤ 20 °C to prevent the volatilization of hydrazoic acid.

-

Once all the sodium azide has dissolved, add 7.4 g (0.1 mol) of tert-butyl alcohol to the solution.

-

Stir the resulting mixture for 5 minutes and then allow it to stand at room temperature for 24 hours.

-

The this compound will form as an upper organic layer. Carefully separate this layer using a separatory funnel.

-

Wash the collected organic layer with 50 mL of 2 M sodium hydroxide solution to neutralize any remaining acid and remove traces of hydrazoic acid.

-

Dry the this compound over anhydrous sodium sulfate. The final product is a clear liquid.

Reactivity and Thermal Stability

This compound is a versatile reagent in organic synthesis. It is commonly used in:

-

Huisgen 1,3-Dipolar Cycloaddition: A cornerstone of "click chemistry," this reaction with alkynes yields 1-tert-butyl-1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[11]

-

Diazo-Transfer Reactions: It can serve as a source of the diazo group in the synthesis of diazo compounds.[5]

-

Precursor to tert-Butylamine: The azide group can be readily reduced to a primary amine.[11]

Despite its utility, this compound is a thermally unstable and potentially explosive compound.[11] Decomposition can be initiated by heat, shock, or friction, leading to the rapid evolution of nitrogen gas and a potential explosion.

Thermal Decomposition Pathway

The primary pathway for the gas-phase thermal decomposition of this compound is a concerted, unimolecular process. This involves the elimination of molecular nitrogen (N₂) and a simultaneous 1,2-migration of a methyl group to form N-tert-butyl-2-methylpropan-2-imine.[12]

Visualizations

References

- 1. This compound | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | CAS#:13686-33-4 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. C-13 NMR Spectrum [acadiau.ca]

- 9. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

- 10. tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound|CAS 13686-33-4|Research Reagent [benchchem.com]

- 12. benchchem.com [benchchem.com]

In-Depth Technical Guide: tert-Butyl Azide (CAS 13686-33-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, experimental protocols, and safety considerations for tert-butyl azide (B81097) (CAS 13686-33-4). Due to its energetic nature, this compound requires careful handling and adherence to strict safety protocols.

Core Physical and Chemical Properties

Tert-butyl azide is a highly reactive and potentially explosive organic azide.[1] While several of its physical properties have been calculated, experimental data is limited, likely due to its instability.

Data Presentation: Physical and Chemical Constants

| Property | Value | Source |

| CAS Number | 13686-33-4 | [2] |

| Molecular Formula | C₄H₉N₃ | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| Boiling Point | 72 °C | [4] |

| Melting Point | Not available | [1][5] |

| Density | Not available | [1][5] |

| Ionization Energy | 9.4 eV | [2][6] |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 14.4 Ų | [3] |

Experimental Protocols

Synthesis of this compound

A common and expedient method for the synthesis of this compound involves the reaction of tert-butanol (B103910) with sodium azide in the presence of a strong acid, such as sulfuric acid.[4][6][7]

Materials:

-

tert-Butanol

-

Sodium azide (NaN₃)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice bath

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Preparation of Hydrazoic Acid Solution: In a well-ventilated fume hood, prepare a 50 wt% solution of sulfuric acid in water by slowly adding the acid to the water in a flask placed in an ice bath with vigorous stirring.[4] Cool the resulting solution to ≤ 5°C.[7]

-

Formation of Hydrazoic Acid: Slowly add sodium azide to the cooled sulfuric acid solution.[6] It is crucial to maintain the temperature below 20°C to prevent the volatilization of the highly toxic and explosive hydrazoic acid (HN₃).[7]

-

Reaction with tert-Butanol: Once the sodium azide has completely dissolved, add tert-butyl alcohol to the solution.[4][7]

-

Reaction Progression: The reaction mixture is stirred and then allowed to stand. The this compound will form and separate as an upper, oily layer.[6][8]

-

Work-up and Purification:

-

Carefully separate the this compound layer using a separatory funnel.[8]

-

Wash the organic layer with a 2 M sodium hydroxide (B78521) solution to neutralize any residual acid and remove traces of hydrazoic acid.[8]

-

Dry the this compound over anhydrous sodium sulfate.[8]

-

Caution: This synthesis involves the in-situ generation of hydrazoic acid, which is highly toxic and explosive. All steps must be performed with extreme care in a well-ventilated fume hood.[8]

Safety and Handling

This compound is thermally unstable and can decompose explosively.[8] Decomposition can be initiated by heat, shock, or friction, leading to a rapid release of nitrogen gas and a significant pressure increase.[8]

Recommended Handling Practices:

-

Always handle in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.[9]

-

Use personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8]

-

For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron is recommended.[8]

-

Avoid heat, sparks, open flames, and hot surfaces.[10]

-

Take measures to prevent the buildup of electrostatic charge.[10]

-

Avoid shock and friction.[10]

Storage:

-

Store in a tightly closed container at 2°C - 8°C.[9]

-

Keep away from incompatible substances.

Troubleshooting and Emergency Procedures:

-

Visible Gas Evolution: If gas is observed evolving from a container of this compound, it indicates decomposition. Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to handle the container.[8]

-

Discoloration: Yellowing of the solution may indicate the presence of impurities or decomposition products. Do not use the material and consult with your supplier for safe disposal guidance.[8]

-

Pressure Buildup in Reaction Vessel: This may be due to the reaction temperature being too high. Immediately reduce or remove the heat source and apply external cooling if necessary. Ensure adequate venting within a fume hood. If the pressure buildup is rapid and uncontrollable, evacuate the area and contact EHS.[8]

-

Unexpected Exotherm: An unexpected increase in temperature may be due to incompatible reagents or contamination. Stop the addition of any further reagents and apply external cooling. If the exotherm is uncontrollable, evacuate the area and contact EHS.[8]

Visualized Workflows

References

- 1. Cas 13686-33-4,this compound | lookchem [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. tcichemicals.com [tcichemicals.com]

Navigating the Energetic Landscape: A Technical Guide to the Thermal Stability and Decomposition of tert-Butyl Azide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tert-butyl azide (B81097) is a high-energy molecule and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place. The information provided herein is for informational purposes and should not be considered a substitute for a thorough risk assessment.

Introduction

Tert-butyl azide ((CH₃)₃CN₃) is a versatile organic azide utilized in a variety of synthetic applications, including the formation of nitrogen-containing heterocycles and as a source of the tert-butylamino group.[1] However, the presence of the azide functional group imparts significant potential energy, making a thorough understanding of its thermal stability and decomposition paramount for safe handling and use. This technical guide provides a comprehensive overview of the known thermal properties, decomposition pathways, and safe handling procedures for this compound, drawing from available literature and theoretical studies.

Physicochemical and Safety Data

While specific experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, the following table summarizes its known physicochemical properties and general safety information.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉N₃ | [2][3] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| CAS Number | 13686-33-4 | [3] |

| Appearance | Not explicitly stated, likely a liquid | |

| Recommended Storage Temperature | 2°C - 8°C | [4] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon dioxide (CO₂), Carbon monoxide (CO) | [5] |

Thermal Stability and Decomposition Pathway

This compound is recognized as a thermally unstable compound with the potential for explosive decomposition.[4][6] The decomposition process is exothermic and can be initiated by heat, shock, or friction.

Theoretical Decomposition Mechanism

Computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into the unimolecular decomposition of this compound. The primary and rate-determining step is believed to be the cleavage of the C-N bond. This can proceed through two main pathways:

-

Radical Pathway: Homolytic cleavage of the C-N bond to form a tert-butyl radical and a nitrogen molecule (N₂).

-

Nitrene Pathway: Concerted elimination of dinitrogen to yield a tert-butyl nitrene intermediate.

These reactive intermediates will subsequently undergo further reactions to form the final decomposition products.

Caption: Theoretical decomposition pathways of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following are standard methodologies used to assess the thermal stability of energetic materials like organic azides.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition onset temperature (Tonset) and enthalpy of decomposition (ΔHd).

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in a crucible (often high-pressure resistant for energetic materials).

-

An empty, sealed crucible is used as a reference.

-

The sample and reference are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 5-10 °C/min).

-

The heat flow to or from the sample relative to the reference is recorded. An exothermic event, such as decomposition, is observed as a positive peak.

-

The onset temperature of the exothermic peak indicates the temperature at which decomposition begins to accelerate. The area under the peak is proportional to the enthalpy of decomposition.

-

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and to study the kinetics of mass loss.

-

Methodology:

-

A small sample (typically 5-10 mg) is placed in a sample pan.

-

The sample is heated in a controlled atmosphere at a constant rate.

-

The mass of the sample is continuously monitored by a sensitive microbalance.

-

A plot of mass versus temperature shows the temperatures at which mass loss occurs, corresponding to decomposition and volatilization of products.

-

Accelerating Rate Calorimetry (ARC)

-

Principle: ARC is used to simulate a thermal runaway reaction under adiabatic conditions. It provides data on the time, temperature, and pressure relationships for an exothermic reaction.

-

Methodology:

-

A larger sample (typically 1-10 g) is placed in a spherical, high-pressure bomb.

-

The bomb is placed in a calorimeter and heated in a "heat-wait-search" mode. The instrument heats the sample in small steps and then waits to detect any self-heating.

-

Once an exothermic reaction is detected (a self-heating rate above a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are monitored as the reaction accelerates. This data is used to determine the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).

-

Caption: Standard experimental workflow for thermal hazard analysis.

Safe Handling and Storage

Given the energetic nature of this compound, strict adherence to safety protocols is essential.

-

Storage: Store in a cool, well-ventilated area, away from heat, sparks, and open flames. The recommended storage temperature is between 2°C and 8°C.[4]

-

Handling:

-

Always handle in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Avoid friction, grinding, and impact.

-

Use tools and equipment made of non-sparking materials.

-

Work with the smallest quantities possible.

-

Be aware of incompatible materials, such as strong oxidizing agents and acids.

-

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, but its inherent thermal instability necessitates a cautious and well-informed approach to its handling and use. While specific quantitative experimental data on its thermal decomposition is not widely available, theoretical studies and data from analogous compounds indicate a significant potential for hazardous decomposition. Researchers, scientists, and drug development professionals must prioritize safety by adhering to strict handling protocols, understanding the theoretical decomposition pathways, and, when possible, conducting appropriate thermal analysis to fully characterize its behavior under their specific experimental conditions.

References

Tert-Butyl Azide: An In-depth Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the reactivity, synthesis, and safe handling of tert-butyl azide (B81097) (C₄H₉N₃). As a versatile and energetic organic azide, it serves as a critical building block in synthetic chemistry, particularly in the construction of nitrogen-containing molecules and heterocycles.[1][2] However, its inherent reactivity necessitates a thorough understanding of its properties to ensure safe and effective utilization in research and development.

Core Properties and Data

Tert-butyl azide is a sterically hindered organic azide whose reactivity is dominated by the energetic azide functional group.[3] The bulky tert-butyl group lends it more stability compared to smaller alkyl azides, yet it remains a thermally sensitive compound.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉N₃ | [4] |

| Molecular Weight | 99.13 g/mol | [2][4] |

| CAS Number | 13686-33-4 | [5][6] |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | Not available (decomposes) | [5] |

| Hazard Codes | Potentially explosive, flammable | [5][8] |

Thermal Stability and Decomposition

A defining characteristic of this compound is its thermal instability. The decomposition is an exothermic process that can be initiated by heat, shock, or friction, leading to the rapid evolution of nitrogen gas and a potential explosion.[1][8]

The primary decomposition pathway involves the cleavage of the C-N bond. This unimolecular process can proceed through two main routes: the formation of a tert-butyl radical and dinitrogen gas, or the concerted elimination of dinitrogen to generate a highly reactive tert-butyl nitrene intermediate.[3][9] This energetic nature demands strict adherence to safety protocols during its handling and use.[8]

Key Reactivity Profiles and Applications

This compound is a versatile reagent employed in several key organic transformations.

1,3-Dipolar Cycloaddition: The Cornerstone of Click Chemistry

The most prominent application of this compound is in the Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][10] This "click chemistry" reaction is exceptionally reliable and high-yielding for forming stable 1,4-disubstituted 1,2,3-triazole linkages from azides and terminal alkynes.[10][11] The reaction is valued for its modularity, wide scope, and biocompatibility, finding extensive use in drug discovery, bioconjugation, and materials science.[10][12]

Nitrene Transfer Reactions

Upon decomposition, this compound serves as a source for the tert-butyl nitrene radical, a highly reactive intermediate.[9] This nitrene can undergo various transformations, including transfer reactions to isocyanides to form valuable carbodiimides, which are themselves important synthetic intermediates.[13] This reactivity provides a pathway to complex nitrogen-containing structures.

Table 2: Representative CuAAC Reaction Data Note: Data below is for an analogous azido (B1232118) compound to provide an expectation of reaction parameters. Specific yields for this compound will vary.

| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | 4-12 | >90 |

| Propargyl Alcohol | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | 4-12 | >90 |

| 3,3-Diethoxy-1-propyne | CuSO₄·5H₂O/NaAsc | None | t-BuOH/H₂O | Room Temp | Overnight | 79 |

(Data adapted from references[10] and[7])

Experimental Protocols

Extreme caution must be exercised when performing reactions with this compound. All work should be conducted in a well-ventilated fume hood behind a safety shield.

Protocol: Synthesis of this compound

This procedure involves the in-situ generation of hydrazoic acid (HN₃), which is highly toxic and explosive.[7][8] Strict adherence to safety protocols is mandatory.

Materials:

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Sodium azide (NaN₃)

-

tert-Butyl alcohol (t-BuOH)

-

2 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Prepare a solution of sulfuric acid in water by slowly adding 55 g of H₂SO₄ to 55 g of water in a flask cooled in an ice bath with vigorous stirring.[7]

-

Cool the acid solution to ≤ 5 °C.[7]

-

Slowly add 7.2 g of sodium azide in portions over ~10 minutes, ensuring the temperature does not exceed 20 °C to prevent volatilization of HN₃.[7]

-

Once the sodium azide is fully dissolved, add 7.4 g of tert-butyl alcohol.[7]

-

Stir the resulting solution for 5 minutes and then allow it to stand at room temperature for 24 hours.[7]

-

The upper organic layer of this compound will separate. Carefully transfer the mixture to a separatory funnel and collect the top layer.[7][8]

-

Wash the collected organic layer with 50 mL of 2 M NaOH solution to neutralize any residual acid and remove all traces of hydrazoic acid.[7]

-

Dry the this compound over anhydrous sodium sulfate.[7] The product is typically a clear liquid.[7]

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for the click reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

Ethyl acetate (B1210297) or dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1-1.2 eq) in the t-BuOH/H₂O solvent mixture.[7][10]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).[10]

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).[10]

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.[10]

-

Allow the reaction to stir at room temperature. Monitor completion by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.[10]

-

Combine the organic layers and wash with brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the triazole product.[10]

Safety and Handling

Due to its thermal instability and potential for explosive decomposition, this compound must be handled with extreme care.[8]

Table 3: Safe Handling and Troubleshooting

| Issue | Possible Cause(s) | Recommended Action |

| Visible Gas Evolution | Decomposition due to heat or contamination. | IMMEDIATE EVACUATION. Do not handle the container. Contact Environmental Health and Safety (EHS).[8] |

| Discoloration (e.g., yellowing) | Presence of impurities or decomposition products. | Do not use. Contact the supplier or EHS for guidance on safe disposal. Do not attempt to purify without extensive safety analysis.[8] |

| Pressure Buildup in Reaction | Reaction temperature is too high, causing accelerated decomposition. | Immediately reduce or remove the heat source. Apply external cooling (ice bath). Ensure adequate venting in a fume hood. If uncontrollable, evacuate and contact EHS.[8] |

| Unexpected Exotherm | Incompatible reagents or contamination. | Stop the addition of any reagents. Apply external cooling. If uncontrollable, evacuate and contact EHS.[8] |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C). Keep away from heat, light, and sources of ignition. Store under an inert gas.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 13686-33-4|Research Reagent [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 13686-33-4,this compound | lookchem [lookchem.com]

- 6. This compound | CAS#:13686-33-4 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. クリックケミストリー試薬の概要 [sigmaaldrich.com]

- 13. Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Tert-Butyl Azide: A Technical Guide to its Application as a Tert-Butylamino Group Source

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of tert-butyl azide (B81097) as a versatile reagent for the introduction of the tert-butylamino group in organic synthesis. The tert-butylamino moiety is a crucial functional group in numerous pharmaceuticals and agrochemicals, imparting desirable properties such as increased lipophilicity, metabolic stability, and specific receptor interactions. This document details the primary synthetic methodologies, including reactions with organometallic reagents and transition-metal-catalyzed C-H amination, supported by experimental protocols and mechanistic diagrams.

Safety and Handling of Tert-Butyl Azide

This compound is a thermally unstable and potentially explosive organic azide that must be handled with extreme caution by trained personnel in a properly equipped laboratory.[1]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store this compound at refrigerated temperatures (2°C - 8°C) in a tightly sealed container to minimize decomposition.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Avoid exposure to heat, sparks, open flames, and static discharge. Due to its thermal instability, pressure can build up in containers or reaction vessels; ensure adequate venting.

-

Incompatibilities: Keep away from strong acids, strong oxidizing agents, and other incompatible substances that could accelerate decomposition.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste according to institutional and local regulations. Do not mix with other waste.

Synthesis of this compound

This compound can be synthesized from readily available starting materials. The following protocol is adapted from established literature procedures.[2]

Experimental Protocol: Synthesis of this compound

-

Acid Preparation: In a 250 mL flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sulfuric acid by slowly adding 55 g of concentrated H₂SO₄ to 55 g of deionized water over 10 minutes with vigorous stirring.

-

Sodium Azide Addition: Cool the acid solution to ≤ 5°C. Slowly add 7.2 g (0.11 mol) of sodium azide (NaN₃) in portions over 10 minutes. Crucially, maintain the internal temperature at ≤ 20°C throughout the addition to prevent the volatilization of hydrazoic acid (HN₃).

-

Alcohol Addition: Once all the sodium azide has dissolved, add 7.4 g (0.1 mol) of tert-butyl alcohol to the solution.

-

Reaction: Stir the resulting solution for 5 minutes, then remove the ice bath and allow the mixture to stand at room temperature for 24 hours.

-

Work-up: The product, this compound, will form a separate layer on top of the acid mixture. Carefully transfer the entire mixture to a separatory funnel and collect the upper organic layer.

-

Purification: Wash the collected organic layer with 50 mL of 2 M sodium hydroxide (B78521) (NaOH) solution to remove any residual HN₃. Subsequently, dry the product over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Isolation: The pure this compound is obtained as a clear liquid. A typical reported yield is approximately 60%.

Application 1: Reaction with Organometallic Reagents

One of the primary methods for using this compound as a source of the tert-butylamino group is its reaction with carbon nucleophiles, such as Grignard and organolithium reagents. This reaction proceeds via a triazene (B1217601) intermediate, which upon work-up, eliminates nitrogen gas to furnish the corresponding N-tert-butylamine.

General Reaction Mechanism

The reaction involves the nucleophilic attack of the organometallic reagent (R-M) on the terminal nitrogen atom of this compound. This forms a linear triazene intermediate, which is then typically hydrolyzed with an aqueous acid work-up, leading to the liberation of dinitrogen gas and the formation of the protonated amine.

Caption: General workflow for the synthesis of N-tert-butylamines.

General Experimental Protocol

Disclaimer: A detailed experimental protocol for the reaction of this compound with specific Grignard or organolithium reagents to yield N-tert-butylamines was not found in the searched literature. The following is a representative procedure based on analogous reactions and must be optimized for specific substrates.

-

Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare the Grignard or organolithium reagent in a suitable anhydrous solvent (e.g., diethyl ether or THF).

-

Reaction Setup: Cool the solution of the organometallic reagent to 0°C or -78°C, depending on its reactivity.

-

Azide Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled organometallic solution via a syringe or dropping funnel.

-

Reaction: Allow the reaction mixture to stir at the cooled temperature for a defined period (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0°C.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

Application 2: Catalytic C-H Amination

A more advanced and atom-economical method for introducing the tert-butylamino group is through transition-metal-catalyzed C-H amination. In this process, this compound serves as a nitrene precursor. A metal catalyst, typically based on rhodium or iron, facilitates the decomposition of the azide and the subsequent insertion of the resulting "t-Bu-N" fragment into a C-H bond of a substrate. This method is particularly powerful for late-stage functionalization in drug development.[1][3]

General Catalytic Cycle

The catalytic cycle typically begins with the coordination of the organic azide to the active metal catalyst. This is followed by the extrusion of dinitrogen (N₂) to form a highly reactive metal-nitrenoid intermediate. This key intermediate then undergoes C-H insertion with the substrate. Finally, the aminated product is released, regenerating the active catalyst for the next cycle.

Caption: Representative catalytic cycle for C-H amination.

Quantitative Data: Scope of C-H Amination

| Substrate Type | C-H Bond Type | Typical Reactivity | Catalyst System |

| Benzylic Hydrocarbons | Benzylic (sp³) | High | Rhodium, Iron |

| Cyclic/Acyclic Alkanes | Tertiary (sp³) | Good | Rhodium, Iron |

| Cyclic/Acyclic Alkanes | Secondary (sp³) | Moderate | Rhodium |

| Arenes (with directing group) | Aromatic (sp²) | Good | Rhodium, Palladium |

General Experimental Protocol

Disclaimer: A detailed, universally applicable protocol for C-H amination using this compound is not available as conditions are highly dependent on the catalyst and substrate. The following is a generalized procedure and requires significant optimization.

-

Reaction Setup: To an oven-dried Schlenk tube, add the substrate (1.0 equivalent), the metal catalyst (e.g., Rh₂(esp)₂, 1-5 mol%), and any necessary additives (e.g., an oxidant or silver salts if starting from a halide pre-catalyst) under an inert atmosphere.

-

Solvent and Reagent Addition: Add a suitable anhydrous and degassed solvent (e.g., 1,2-dichloroethane (B1671644) or benzene). Add the this compound (1.1-1.5 equivalents) via syringe.

-

Reaction: Heat the reaction mixture to the required temperature (typically 40-110°C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the N-tert-butylaminated product.

Conclusion

This compound is a potent and valuable reagent for installing the tert-butylamino group, a key pharmacophore in modern drug discovery. It offers access to this moiety through two distinct and powerful synthetic routes: nucleophilic addition by organometallic reagents and direct, catalytic C-H amination. While the synthesis via organometallics is a more classical approach, the development of advanced transition-metal catalyst systems for C-H amination provides a highly efficient and atom-economical alternative for late-stage functionalization. Given the energetic nature of this compound, strict adherence to safety protocols is paramount for its successful and safe application in the laboratory. Further research into expanding the scope and refining the conditions for these transformations will continue to enhance the utility of this important synthetic building block.

References

In-Depth Technical Guide to the Solubility Characteristics of tert-Butyl Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Physicochemical Properties of tert-Butyl Azide (B81097)

Tert-butyl azide is a colorless to pale yellow liquid with a molecular weight of 99.13 g/mol .[2] Its structure consists of a bulky, nonpolar tert-butyl group and a polar azide functional group. This duality in its structure is the primary determinant of its solubility characteristics. The azide group possesses two hydrogen bond acceptors, while the molecule as a whole has no hydrogen bond donors.[2] The tert-butyl group contributes to its lipophilicity, while the azide moiety introduces polarity.

Safety Considerations: this compound is a thermally unstable and potentially explosive organic azide.[3] It is sensitive to heat, light, and pressure.[4] All handling of this compound should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment, including a flame-resistant lab coat, safety goggles, and suitable gloves.[5][6] Metal spatulas and ground glass joints should be avoided, as they can initiate explosive decomposition.[6][7] It is recommended to work with small quantities and to keep the compound in solution when possible to mitigate risks.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," a qualitative prediction of this compound's solubility in a range of organic solvents can be made. The nonpolar tert-butyl group suggests good solubility in nonpolar and weakly polar solvents, while the polar azide group suggests some affinity for polar solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | The significant nonpolar character of the tert-butyl group is expected to drive high solubility in these solvents. |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving compounds with a mix of polar and nonpolar characteristics. |

| Tetrahydrofuran (THF) | High | THF's polarity and ability to act as a hydrogen bond acceptor would interact favorably with the azide group. | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate this compound. | |

| N,N-Dimethylformamide (DMF) | Moderate | While polar, the high polarity of DMF might have a slightly lower affinity for the nonpolar tert-butyl group compared to less polar solvents. | |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of these solvents to hydrogen bond is less of a factor since this compound is not a hydrogen bond donor. Solubility will be a balance between the polar-polar interactions of the azide group and the nonpolar interactions of the tert-butyl group. |

| Water | Low | The large, nonpolar tert-butyl group is expected to significantly limit solubility in water despite the polarity of the azide group. |

Experimental Protocol for Determining the Solubility of this compound

The following protocol is a recommended procedure for the gravimetric determination of this compound solubility in an organic solvent at a specific temperature. This method involves preparing a saturated solution, separating the undissolved solute, and quantifying the dissolved amount by solvent evaporation. Extreme caution must be exercised throughout this procedure.

3.1. Materials and Equipment

-

This compound (handle with appropriate safety precautions)

-

Anhydrous organic solvent of interest

-

Small, sealable vials (e.g., 2 mL screw-cap vials with PTFE-lined septa)

-

Thermostatically controlled shaker or water bath

-

Micro-pipettes

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Fume hood and blast shield

-

Appropriate personal protective equipment (PPE)

3.2. Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

In a fume hood and behind a blast shield, add an excess amount of this compound to a pre-weighed vial. The presence of undissolved liquid is crucial to ensure saturation.

-

Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure the solution is saturated.

-

-

Sampling:

-

After equilibration, remove the vial from the shaker and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a micro-pipette.

-

Immediately filter the sample through a 0.2 µm syringe filter into a pre-weighed (tared) vial. This step is critical to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Weigh the tared vial containing the filtered saturated solution to determine the mass of the solution.

-

Under a gentle stream of nitrogen in the fume hood, carefully evaporate the solvent. Do not use heat to accelerate evaporation due to the thermal instability of this compound.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

3.4. Calculation of Solubility

The solubility can be expressed in various units. A common unit is g/100 mL of solvent.

-

Mass of dissolved this compound (m_solute): (Mass of vial + residue) - (Mass of tared vial)

-

Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Volume of solvent (V_solvent): m_solvent / density_solvent

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Visualization of Logical Relationships

The decision-making process for selecting an appropriate solvent system for a reaction involving this compound can be visualized as follows:

Caption: Decision pathway for solvent selection with this compound.

Conclusion

While quantitative solubility data for this compound is scarce, a qualitative understanding based on its molecular structure provides valuable guidance for its use in organic synthesis. The bulky nonpolar tert-butyl group suggests good solubility in nonpolar and moderately polar aprotic solvents, while the polar azide moiety allows for some solubility in more polar media. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a framework for its safe and accurate determination. The inherent hazards of this compound necessitate strict adherence to all safety precautions outlined in this guide.

References

- 1. This compound|CAS 13686-33-4|Research Reagent [benchchem.com]

- 2. This compound | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 13686-33-4,this compound | lookchem [lookchem.com]

- 4. ucd.ie [ucd.ie]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

Key Hazards and Risks of Working with tert-Butyl Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and does not replace a thorough risk assessment that should be conducted by qualified personnel before handling tert-butyl azide (B81097). All laboratory work should be performed in accordance with institutional safety protocols and under the direct supervision of experienced chemists.

Introduction

Tert-butyl azide ((CH₃)₃CN₃) is a versatile and highly reactive organic azide widely employed in organic synthesis and chemical research. Its utility in reactions such as diazo transfer and Huisgen cycloadditions ("click chemistry") makes it a valuable tool for the synthesis of nitrogen-containing compounds, including pharmaceuticals and other specialty chemicals.[1] However, the energetic nature of the azide functional group presents significant hazards that demand rigorous safety protocols and a deep understanding of its reactive properties. This guide provides a comprehensive overview of the key hazards and risks associated with this compound, along with detailed experimental protocols for its safe handling, use, and disposal.

Core Hazards and Risks

The primary hazard associated with this compound is its potential for rapid and explosive decomposition.[2][3] This decomposition can be initiated by several factors, making it a highly sensitive material to handle.

2.1. Explosive Nature and Thermal Instability

General stability guidelines for organic azides, which should be applied to this compound, include:

-

Carbon-to-Nitrogen (C/N) Ratio: A key indicator of the stability of an organic azide is the ratio of carbon atoms to nitrogen atoms. A higher C/N ratio generally indicates greater stability. For this compound (C₄H₉N₃), the C/N ratio is 4:3, or approximately 1.33. Organic azides with a C/N ratio between 1 and 3 should be handled with extreme caution, used promptly after preparation, and stored at low temperatures in the absence of light.[2]

-

"Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient dilution to render the compound relatively safe.[2] this compound, with only four carbon atoms, does not meet this criterion and should be considered potentially explosive.

2.2. Shock and Friction Sensitivity

Organic azides are known to be sensitive to mechanical shock and friction.[2] While specific quantitative data for this compound is not available, it is prudent to assume it is shock-sensitive. Activities that can generate friction, such as using metal spatulas or grinding, should be strictly avoided.[5][6] Even the friction from ground glass joints can be sufficient to initiate decomposition.[6]

2.3. Formation of Hazardous Byproducts

The synthesis and use of this compound can lead to the formation of highly toxic and explosive byproducts, most notably hydrazoic acid (HN₃).

-

Hydrazoic Acid (HN₃): This compound is highly toxic, volatile, and extremely explosive.[4][7] It can be formed when this compound comes into contact with strong acids or is synthesized from sodium azide and acid.[2][4] The synthesis of this compound often involves the in situ generation of hydrazoic acid, necessitating extreme care and the use of a well-ventilated fume hood.[4]

-

Heavy Metal Azides: Contact between this compound or residual sodium azide with heavy metals such as lead, copper, mercury, silver, or their salts can form highly shock-sensitive and explosive heavy metal azides.[2][6] This is a critical consideration for the selection of equipment and for waste disposal. Pouring azide-containing waste down drains can lead to the formation of explosive metal azides in the plumbing.[5]

-

Halogenated Solvent Incompatibility: The use of halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) with azides is extremely dangerous. These solvents can react to form highly unstable and explosive compounds such as diazidomethane and triazidomethane.[1][2]

2.4. Health Hazards

The azide ion is highly toxic, with a toxicity profile similar to that of cyanide.[1][5] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] Exposure can affect the central nervous system, cardiovascular system, and kidneys.[5] As mentioned, the formation of hydrazoic acid during its synthesis or in the presence of acid poses a significant inhalation hazard.[3]

Quantitative Data

While specific experimental data on the explosive properties of this compound are scarce in the available literature, the following table summarizes some of its known physical and chemical properties and provides context based on general knowledge of organic azides.

| Property | Value / Guideline | Citation |

| Chemical Formula | C₄H₉N₃ | [8] |

| Molecular Weight | 99.13 g/mol | [8] |

| Appearance | Clear liquid | [9] |

| Carbon-to-Nitrogen (C/N) Ratio | 1.33 | [2] |

| Recommended Storage Temperature | 2°C - 8°C | [4] |

| Decomposition Temperature | Not readily available; handle as thermally sensitive. | [4] |

| Shock Sensitivity | No specific data available; assume to be shock-sensitive. | [2] |

| Friction Sensitivity | No specific data available; assume to be friction-sensitive. | [2] |

| Explosive Power (TNT Equivalence) | No specific data available. For comparison, tert-butyl azidoformate has a reported TNT equivalence of 45%. | [10] |

Experimental Protocols

4.1. Synthesis of this compound (Illustrative Laboratory Scale)

This protocol is for informational purposes and should be thoroughly risk-assessed and adapted to specific laboratory conditions in consultation with institutional safety officers. This synthesis involves the in situ generation of hydrazoic acid and must be performed with extreme caution in a certified chemical fume hood.[4]

Materials:

-

tert-Butyl alcohol

-

Sodium azide

-

Sulfuric acid

-

Water

-

2 M Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate (B86663)

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and situated in an ice bath, slowly and with vigorous stirring add sulfuric acid to water to prepare the acid solution.

-

Cool the sulfuric acid solution to ≤ 5°C in the ice bath.

-

Slowly add sodium azide to the cooled acid solution. Crucially, ensure the temperature does not exceed 20°C to prevent the volatilization of highly toxic and explosive hydrazoic acid. [4]

-

Once the sodium azide has completely dissolved, add tert-butyl alcohol to the solution.

-

Allow the reaction mixture to stir at room temperature. The this compound will form as a distinct upper layer.

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Separate the upper organic layer containing the this compound.

-

Wash the organic layer with a 2 M sodium hydroxide solution to neutralize any remaining acid and remove traces of hydrazoic acid.[4]

-

Dry the this compound over anhydrous sodium sulfate.[4]

4.2. Use of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

This is a general protocol and may require optimization based on the specific alkyne substrate.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne (1.0-1.2 equivalents) and this compound (1.0 equivalent) in the chosen solvent system.[9]

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 20 mol%).[9]

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 5.0 mol%).[9]

-

To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture should be quenched to destroy any residual azide (see Section 4.3). After quenching, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

4.3. Quenching of Residual Azides

It is imperative to quench any unreacted azide in the reaction mixture and in any waste streams to prevent the accidental formation of explosive compounds. A common method involves the use of nitrous acid, which should be performed in a fume hood due to the evolution of toxic nitrogen oxides.[11][12]

Materials:

-

Aqueous solution containing residual azide (concentration should not exceed 5%)[11][12]

-

20% aqueous solution of sodium nitrite (B80452)

-

20% aqueous solution of sulfuric acid

-

Starch-iodide paper

-

Three-necked flask with a stirrer, addition funnel, and a gas outlet vented to the fume hood

Procedure:

-

Place the aqueous solution containing the residual azide in the three-necked flask and ensure vigorous stirring.

-

Add a 20% aqueous solution of sodium nitrite. A common guideline is to use 1.5 g of sodium nitrite for every gram of sodium azide.[11]

-

Slowly add a 20% aqueous solution of sulfuric acid via the addition funnel until the reaction mixture is acidic. This order of addition is critical for safety. [11]

-

Continue stirring until the evolution of gas ceases.

-

Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[11]

-

The quenched solution should be neutralized before disposal as hazardous waste.

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition of this compound proceeds via a transition state to form a tert-butyl radical and nitrogen gas.

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound, from planning to disposal.

Conclusion

This compound is an invaluable reagent in modern organic synthesis, but its utility is matched by its significant inherent hazards. A thorough understanding of its potential for explosive decomposition, sensitivity to external stimuli, and the formation of dangerous byproducts is paramount for its safe use. By adhering to strict safety protocols, utilizing appropriate personal protective equipment and engineering controls, and following established procedures for its handling, reaction, and quenching, researchers can mitigate the risks associated with this powerful chemical. Always prioritize safety, conduct thorough risk assessments, and consult with institutional safety experts before working with this compound.

References

- 1. ucd.ie [ucd.ie]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H9N3 | CID 139540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. reddit.com [reddit.com]

- 12. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

An In-depth Technical Guide to the Proper Laboratory Storage of tert-Butyl Azide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential safety protocols and storage conditions required for the safe handling of tert-butyl azide (B81097) in a laboratory setting. Due to its thermal instability and potential for explosive decomposition, strict adherence to the following procedures is paramount to ensure personnel safety and experimental integrity.[1][2][3]

Core Storage Conditions and Handling Protocols

Proper storage is the first line of defense against the inherent hazards of tert-butyl azide. The primary goal is to maintain the compound's stability by controlling its environment and preventing contact with incompatible materials.

Quantitative Storage Parameters

The following table summarizes the critical storage conditions for this compound.

| Parameter | Recommended Condition | Rationale & Key Considerations | Reference(s) |

| Storage Temperature | 2°C - 8°C | To minimize the rate of thermal decomposition.[1][4] Elevated temperatures can lead to accelerated decomposition and dangerous pressure buildup.[1] | [1][4] |

| Storage Location | Explosion-proof refrigerator | Provides the necessary temperature control and is designed to contain any potential incidents. Store away from heat sources, sparks, and direct sunlight. | [5] |

| Container | Tightly sealed, clearly labeled container | Prevents contamination and leakage. The container should be closed well when not in use.[4] | [4] |

| Inert Atmosphere | Not specified; handle in well-ventilated area | All work should be conducted in a certified chemical fume hood to avoid the inhalation of potentially harmful vapors.[1][6] | [1][6] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield.[6]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[4][6]

-

Body Protection: A laboratory coat is required. A chemical-resistant apron is recommended when handling larger quantities.[1]

Physicochemical and Hazard Data

Understanding the fundamental properties of this compound is crucial for its safe management.

| Property | Value / Information | Reference(s) |

| Molecular Formula | C₄H₉N₃ | [1][7] |

| Molecular Weight | 99.13 g/mol | [1] |

| Primary Hazards | Thermally unstable; potentially explosive.[1][3] Sensitive to heat, shock, and friction.[1] Rapid decomposition can release nitrogen gas, leading to a dangerous pressure increase and potential explosion.[1] | [1][3] |

| Incompatible Materials | • Acids: Can form highly toxic and explosive hydrazoic acid.[1]• Strong Oxidizing Agents [1][4]• Metals: Can form shock-sensitive metal azides.[1]• Halogenated Solvents: May lead to the formation of explosive compounds.[1] | [1][4] |

| Decomposition Temperature | A specific decomposition temperature is not readily available, which underscores its unpredictable nature. It must always be treated as a thermally sensitive material.[1][2] | [1][2] |

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the decision-making process for the safe management of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling and storage of this compound.

Incompatibility Hazards

Contact between this compound and certain classes of chemicals can lead to catastrophic events. The diagram below outlines these critical incompatibilities.

Caption: Incompatibility hazards associated with this compound.

Experimental Protocols

While specific protocols for testing the storage stability of this compound are not widely published, its synthesis provides critical insight into the necessary handling precautions.[2]

Illustrative Laboratory Scale Synthesis of this compound

This protocol is for informational purposes only to illustrate the handling precautions required. The in-situ generation of hydrazoic acid makes this a particularly hazardous procedure that must be conducted with extreme care.[1]

Caution: This synthesis involves hydrazoic acid, which is highly toxic and explosive. All steps must be performed in a well-ventilated chemical fume hood behind a safety shield.

Methodology:

-

Prepare Sulfuric Acid Solution: Slowly add sulfuric acid to water in a flask submerged in an ice bath with vigorous stirring.

-

Cooling: Cool the resulting acid solution to ≤ 5°C in the ice bath.[1]

-

Add Sodium Azide: Slowly add sodium azide to the cooled acid solution. Ensure the temperature does not rise above 20°C to prevent the volatilization of hydrazoic acid.[1]

-

Add tert-Butyl Alcohol: Once the sodium azide has completely dissolved, add tert-butyl alcohol to the solution.[1]

-

Reaction: Allow the reaction to proceed at room temperature. The this compound will form as a distinct upper layer.[1]

-

Separation: Carefully separate the upper this compound layer using a separatory funnel.

-

Neutralization: Wash the collected organic layer with a 2 M sodium hydroxide (B78521) solution to neutralize any residual acid and remove traces of hydrazoic acid.[1]

-

Drying: Dry the final product over anhydrous sodium sulfate.[1]

Spill and Waste Management

-

Spill Response: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite (B1170534) or sand. For larger spills, or any spill outside a fume hood, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.[1]

-

Waste Disposal: Dispose of this compound waste through an approved hazardous waste program.[1][6] Crucially, do not mix azide waste with other chemical streams, especially acidic waste. [1] For residual amounts, chemical quenching to a more stable derivative, such as an amine, may be a recommended procedure before disposal, if a validated protocol is available.[1]

References

An In-depth Technical Guide on the Safe Handling and Personal Protective Equipment for Tert-Butyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl azide (B81097) ((CH₃)₃CN₃) is a versatile and highly reactive organic azide utilized in a variety of organic synthesis applications, including diazo transfer and Huisgen cycloaddition reactions.[1] Its utility in the creation of nitrogen-containing molecules makes it a valuable tool for pharmaceutical and agrochemical research.[1] However, the energetic nature of the azide functional group presents significant handling risks. This guide provides a comprehensive overview of the safe handling procedures, personal protective equipment (PPE), and emergency protocols necessary for mitigating the hazards associated with tert-butyl azide.

Core Hazards

The primary hazard of this compound is its potential for rapid, explosive decomposition.[2] This decomposition can be initiated by:

-

Heat: Elevated temperatures can lead to accelerated decomposition and the evolution of nitrogen gas, causing rapid pressure buildup in sealed containers.[2] Some organic azides have decomposition temperatures below 100°C.[3]

-

Shock and Friction: Physical impact or friction can trigger explosive decomposition.[2] Care should be taken to avoid grinding or subjecting the material to mechanical shock.[4]

-

Contamination: Contact with incompatible materials can lead to instability and decomposition.[2]

In addition to its explosive nature, the toxicological properties of this compound have not been thoroughly investigated, warranting cautious handling to avoid exposure.[5] Inhalation of similar organic azides has been reported to cause headaches and dizziness.[6]

Quantitative Hazard Data

While specific quantitative data for this compound's thermal stability, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are not widely available in public literature, general principles for organic azide stability provide crucial guidance.[3] The stability of organic azides is often assessed by the carbon-to-nitrogen (C/N) ratio.

| Parameter | Guideline | Rationale |

| Carbon-to-Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₄H₉N₃), the C/N ratio is 4:3, which is generally considered acceptable for careful handling.[7] | A higher nitrogen content relative to carbon increases the energy density and potential for explosive decomposition.[8] |

| "Rule of Six" | There should be at least six carbon atoms per energetic functional group (e.g., azide). This compound does not meet this guideline, indicating a higher intrinsic hazard. | This empirical rule suggests that a sufficient number of carbon atoms can help to dissipate the energy of the azide group, increasing stability.[7] |

Safe Handling and Experimental Protocols

Strict adherence to established safety protocols is essential when working with this compound. The following procedures should be implemented in all laboratory settings.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2][9]

-

Blast Shield: A blast shield should be used, particularly when working with larger quantities or during distillations, to protect the researcher from potential explosions.[8][9]

-

Ventilation: Adequate ventilation is crucial to prevent the accumulation of potentially explosive vapors.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

| PPE Component | Specifications | Rationale |

| Eye Protection | Tightly fitting chemical safety goggles or a full-face shield.[10] | Protects eyes from splashes and potential shrapnel in the event of an explosion.[8] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact with the chemical.[5] |

| Body Protection | A flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[2] | Protects against splashes and spills. |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood. In case of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) should be used.[5] | Prevents inhalation of hazardous vapors.[6] |

General Handling Procedures

-

Work on the smallest scale possible. [9] Scaling up reactions involving azides significantly increases the risk and should only be done after a thorough safety review.[11]

-

Avoid heat, shock, and friction. [2] Do not use metal spatulas or stir bars that could cause friction.[7] Use plastic or glass utensils.[9]

-

Maintain temperature control. Reactions should be carefully monitored to prevent exothermic events.[2] Cooling baths should be readily available.

-

Ensure proper mixing. Poor stirring can lead to localized superheating and decomposition.[11]

-

Use appropriate solvents. Avoid halogenated solvents like dichloromethane (B109758) and chloroform, as they can form highly unstable di- and tri-azidomethane.[7]

-

Prevent contamination. Do not allow this compound to come into contact with incompatible materials.[2]

Incompatible Materials

To prevent violent reactions and decomposition, avoid contact between this compound and the following:

-

Acids: Can form highly toxic and explosive hydrazoic acid.[7]

-

Strong Oxidizing Agents

-

Strong Reducing Agents

-

Metals and Metal Salts: Can form highly shock-sensitive metal azides.[7] This includes copper, lead, brass, and other heavy metals.

Storage and Disposal

-

Storage: Store this compound in a cool, dark, and well-ventilated area, away from incompatible materials.[7] Storage at low temperatures (e.g., -18°C) is recommended.[7] Containers should be tightly sealed but not under an inert atmosphere that could mask pressure buildup from slow decomposition.

-

Disposal: Organic azides should be converted to a more stable derivative, such as an amine, before disposal.[7] All azide-containing waste must be collected in a separate, clearly labeled waste container and disposed of through the institution's chemical waste program.[7] Never mix azide waste with acidic waste.[7]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | Protocol |

| Spill | Evacuate the area. If the spill is large or outside of a fume hood, notify your institution's Environmental Health and Safety (EHS) department immediately.[2] For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. |

| Fire | Use a dry chemical, foam, water spray, or carbon dioxide extinguisher.[4] Do not use a direct stream of water, as it may scatter the material. Firefighters should wear a self-contained breathing apparatus.[5] |

| Visible Gas Evolution or Discoloration | IMMEDIATE EVACUATION of the area is required.[2] Do not attempt to handle the container. Contact your EHS department immediately. This indicates decomposition and a high risk of explosion.[2] |

| Personal Exposure | Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding eyelids open.[5] Seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |

Visualizations

Logical Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Hazard and Mitigation Pathway

Caption: Relationship between hazards of this compound and mitigation strategies.

This compound is a valuable reagent in chemical synthesis, but its inherent instability demands the utmost respect and adherence to rigorous safety protocols. By understanding the hazards, implementing appropriate engineering controls, consistently using the correct personal protective equipment, and following established safe handling procedures, researchers can minimize the risks associated with this energetic compound. A proactive and informed approach to safety is paramount for the well-being of all laboratory personnel.

References

- 1. Cas 13686-33-4,this compound | lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. orgsyn.org [orgsyn.org]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]

- 11. hsrm.umn.edu [hsrm.umn.edu]

The Versatility of Tert-butyl Azide in Modern Organic Chemistry: A Technical Guide

For Immediate Release

[City, State] – Tert-butyl azide (B81097) has emerged as a cornerstone reagent in organic synthesis, offering a unique combination of stability and reactivity that makes it invaluable to researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core applications of tert-butyl azide, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations. Its role in the Nobel Prize-winning field of click chemistry, along with its utility as a nitrene precursor, underscores its significance in the construction of complex molecular architectures.

Core Applications and Physicochemical Properties

This compound is a highly versatile organic azide, prized for its relative stability compared to smaller alkyl azides, which mitigates safety concerns associated with handling.[1] Its bulky tert-butyl group influences its reactivity, making it a valuable tool for introducing the tert-butyl moiety and for participating in a range of chemical transformations.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉N₃ | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| CAS Number | 13686-33-4 | [3] |

| Boiling Point | ~72°C | [4] |

| Density | Not readily available | [5][6] |

| Appearance | Colorless liquid | [4] |

Key Synthetic Applications

The utility of this compound in organic synthesis is multifaceted, with two primary areas of application: as a key component in cycloaddition reactions and as a precursor to highly reactive nitrene intermediates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a widely used reagent in the realm of "click chemistry," a concept for which K. B. Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[7] Specifically, it participates in the Huisgen 1,3-dipolar cycloaddition, most notably the copper-catalyzed variant (CuAAC), to form stable 1,4-disubstituted 1,2,3-triazoles.[1][7] These triazole rings are significant scaffolds in medicinal chemistry and materials science.[7]

The following table summarizes representative reaction conditions and yields for the CuAAC reaction involving an azide and an alkyne. While specific data for this compound is not exhaustively compiled in a single source, the following provides an expectation of reaction parameters.

| Alkyne Partner | Copper Source | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |